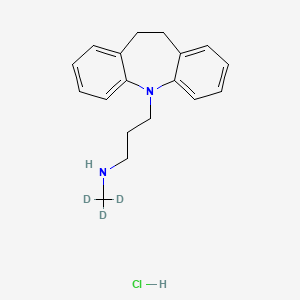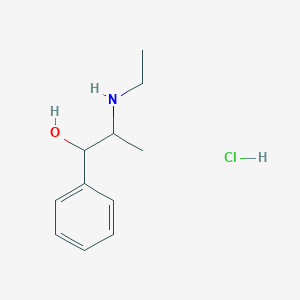
3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2(3H)-thione is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using an acid catalyst to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its biological activity.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-1,3-thiazole-2(3H)-thione: Lacks the methyl group, which may affect its reactivity and biological activity.
4-methyl-1,3-thiazole-2(3H)-thione: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
1,3-thiazole-2(3H)-thione: The simplest form, without any substituents, serving as a basic scaffold for further modifications.
Uniqueness
3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2(3H)-thione is unique due to the presence of both the 4-chlorophenyl and methyl groups, which confer specific chemical reactivity and biological activity. These substituents can influence the compound’s ability to interact with molecular targets and its overall stability .
特性
CAS番号 |
33682-68-7 |
|---|---|
分子式 |
C10H8ClNS2 |
分子量 |
241.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H8ClNS2/c1-7-6-14-10(13)12(7)9-4-2-8(11)3-5-9/h2-6H,1H3 |
InChIキー |
LDTWIYPVOUYRNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=S)N1C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12047664.png)

![2-[2-[(E)-[3-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12047675.png)

![4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid](/img/structure/B12047680.png)
![N-(5-Bromobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12047684.png)

![7-Benzyl-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047689.png)





![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12047720.png)
